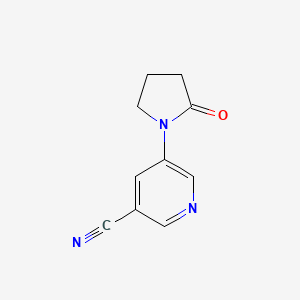
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A convenient route was developed for the synthesis of novel nicotinonitrile derivatives by a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . Nicotinonitrile derivatives are obtained in fair to good yields . The structures of all new compounds were established by spectroscopic characteristics .Scientific Research Applications
Versatile Fluorophores for Material Science
- Environmental Sensitivity and Fluorescence Applications : A study by Hussein et al. (2019) developed a simple and efficient method for synthesizing a new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibit strong blue-green fluorescence emissions, making them suitable for applications in material science due to their pronounced emission spectra E. Hussein, N. El Guesmi, Saleh A. Ahmed.
Nonlinear Optical (NLO) Materials
- NLO Properties of Nicotinonitrile Derivatives : Raghukumar et al. (2003) synthesized nicotinonitrile derivatives that demonstrated significant nonlinear optical properties. This research highlights the potential of such derivatives in developing new classes of NLO materials V. Raghukumar, D. Thirumalai, V. T. Ramakrishnan, V. Karunakara, P. Ramamurthy.
Anticorrosive Agents
- Corrosion Inhibition in Hydrochloric Acid Environment : Salman et al. (2019) investigated a nicotinonitrile derivative's efficacy as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating excellent inhibition efficiency. This suggests the utility of nicotinonitrile derivatives in protecting metals against corrosion in acidic environments T. Salman, A. Al-amiery, L. M. Shaker, A. Kadhum, M. Takriff.
Antiprotozoal Agents
- Synthesis and Antiprotozoal Activity : Ismail et al. (2003) synthesized derivatives that showed promising in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, with some compounds being curative in an in vivo mouse model. This research points to the potential of nicotinonitrile derivatives in treating protozoal infections M. Ismail, R. Brun, J. Easterbrook, F. Tanious, W. Wilson, D. Boykin.
Anticancer Research
- Cytotoxicity of Nicotinonitrile and Furo[2,3-b]pyridine Derivatives : Ibrahim et al. (2018) synthesized a series of nicotinonitrile and furo[2,3-b]pyridine derivatives, evaluating their cytotoxic activity against various tumor cell lines. This research highlights the therapeutic potential of these compounds against cancer M. Ibrahim, M. Al‐Refai, M. N. Azmi, H. Osman, Mohamad Hafizi Abu Bakar, A. Geyer.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities
Result of Action
Similar compounds have been shown to have a variety of biological activities
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile are not fully understood yet. It is known that pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity .
Cellular Effects
The cellular effects of this compound are still under investigation. It has been found that related compounds exhibit potent cytotoxic activities with minimal selectivity toward normal cells . This suggests that this compound may also have significant effects on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways .
Properties
IUPAC Name |
5-(2-oxopyrrolidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXILSMJDSZEPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid](/img/structure/B2809712.png)
![N-[3-(acetylamino)phenyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2809713.png)
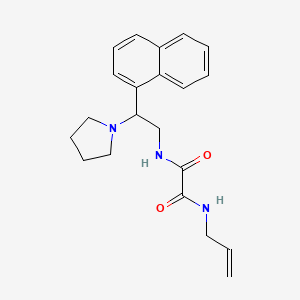
![Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2809719.png)

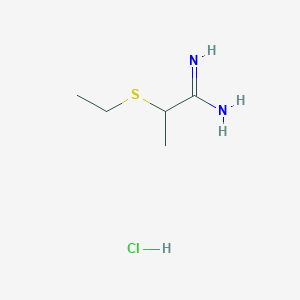
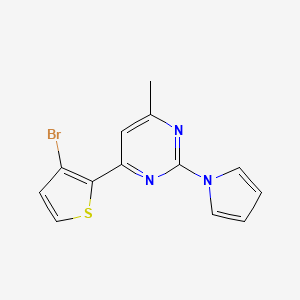
![5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2809724.png)


![Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809731.png)
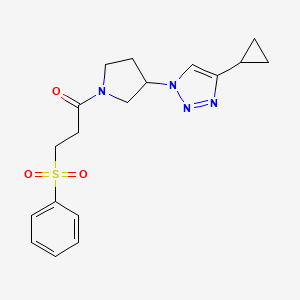
![2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2809734.png)
![3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2809735.png)
